molecular formula C19H21N5O B2739458 N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-89-1

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2739458
CAS No.: 483993-89-1
M. Wt: 335.411
InChI Key: WWFUSZBHMXCHDI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties, such as high nitrogen content and stability.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is studied for its potential as a ligand in coordination chemistry due to the presence of the tetrazole ring, which can coordinate with metal ions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Tetrazole derivatives are known to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

In medicine, tetrazole-containing compounds are explored for their potential as pharmaceutical agents. They can act as enzyme inhibitors, receptor antagonists, or even as prodrugs that release active metabolites in the body.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with 2-cyanoacetic acid under acidic conditions.

    Amide Bond Formation: The next step involves the formation of the amide bond. This can be achieved by reacting 2-(2H-tetrazol-5-yl)acetonitrile with 2,5-dimethylphenylamine and 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ and H₂SO₄ for nitration, FeCl₃ for chlorination.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Corresponding amines.

    Substitution: Nitro, chloro, or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-(2,5-dimethylphenyl)-3-(3-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethylphenyl and 3-methylphenyl groups, along with the tetrazole ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFUSZBHMXCHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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